N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
(2-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-5-2-3-6-13(11)14(20)19-9-12(10-19)18-15-16-7-4-8-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSSICYJGYNPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Pyrimidine: The azetidine derivative is then coupled with a pyrimidine moiety using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have reported that pyrimidine derivatives can target the Janus kinase (JAK) pathway, which is crucial in various hematological malignancies .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against a range of pathogens. Preliminary data suggest that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other known antibacterial agents .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrimidine derivatives. This compound has been studied for its potential to modulate neurotransmitter systems, which may offer therapeutic benefits in conditions such as depression and anxiety disorders. Its ability to cross the blood-brain barrier enhances its viability as a candidate for neurological treatments .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated selective cytotoxicity against various cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This finding supports further investigation into its use as a chemotherapeutic agent .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections resistant to conventional therapies .
Mechanism of Action
The mechanism of action of N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as the histamine H3 receptor. This interaction modulates the release of neurotransmitters like histamine, acetylcholine, and dopamine, affecting various physiological processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The cyclopentyl-thiophene group in the target compound introduces significant steric bulk compared to the simpler 2-(thiophen-2-yl)ethanone in CAS 1797563-72-4. This may reduce off-target interactions but could also limit solubility. The trifluoromethyl group in Compound 21 enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound.
The triazole-pyridazine core in the target compound is structurally similar to kinase inhibitors targeting EGFR or ALK.
Synthetic Accessibility :
- The synthesis of the target compound likely involves multi-step coupling reactions, as seen in the preparation of Compound 21 (HOBt/TBTU-mediated amidation). The cyclopentyl-thiophene moiety may require specialized cyclization or protection strategies.
Biological Activity
N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core linked to an azetidine ring and a benzoyl moiety. This structural configuration is significant for its biological interactions.
Chemical Formula : CHNO
Molecular Weight : 246.28 g/mol
The compound's mechanism of action primarily involves the modulation of specific biological pathways. Preliminary studies suggest that it may inhibit certain kinases, similar to other azetidine derivatives, which are known to affect cellular signaling pathways associated with cancer and inflammation.
Anticancer Activity
The compound's potential anticancer activity is noteworthy. Azetidine derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A related study indicated that certain azetidine derivatives exhibited IC values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar properties .
Case Studies
- In Vitro Studies : In a study examining the effects of azetidine derivatives on cancer cell lines, it was found that compounds with similar structural motifs to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells .
- Animal Models : In vivo studies using murine models have demonstrated that azetidine derivatives can significantly reduce tumor size when administered at therapeutic doses. These findings support the hypothesis that this compound may also exhibit similar anticancer efficacy .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
